Fmoc-3-carboxypiperidine
CAS No.: 158922-07-7
Cat. No.: VC21542873
Molecular Formula: C21H21NO4
Molecular Weight: 351,41 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 158922-07-7 |
---|---|
Molecular Formula | C21H21NO4 |
Molecular Weight | 351,41 g/mole |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) |
Standard InChI Key | FINXGQXNIBNREL-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Chemical Identity and Properties
Fmoc-3-carboxypiperidine, also known as 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, is a modified amino acid derivative widely used in peptide synthesis. It combines a piperidine ring structure with the popular fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Basic Chemical Information
The compound is identified by several synonyms in scientific literature:
-
1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
-
N-Fmoc-RS-3-Piperidinecarboxylic acid
-
(RS)-N-FMOC-PIPERIDINE-3-CARBOXYLIC ACID
-
(R,S)-FMOC-NIPECOTIC ACID
Its CAS registry number is 158922-07-7, which serves as its unique identifier in chemical databases .
Physicochemical Properties
The following table summarizes the key physicochemical properties of Fmoc-3-carboxypiperidine:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁NO₄ |
Molecular Weight | 351.4 g/mol |
Density | 1.293 g/cm³ |
Boiling Point | 561.6±43.0 °C (Predicted) |
pKa | 4.47±0.20 (Predicted) |
Physical Appearance | Light yellow powder with lumps |
Recommended Storage | 2-8°C |
Structure and Chemical Characteristics
Structural Features
Fmoc-3-carboxypiperidine consists of two primary structural components:
-
A piperidine-3-carboxylic acid (nipecotic acid) core - a cyclic structure containing a carboxylic acid group at the 3-position
-
The Fmoc protecting group attached to the nitrogen of the piperidine ring
The Fmoc group is particularly valuable as a protecting agent due to its stability toward acids and hydrolysis while remaining selectively removable under mild basic conditions . This orthogonality to acid-sensitive protecting groups makes it especially useful in complex peptide synthesis strategies.
Stereochemistry
Fmoc-3-carboxypiperidine typically exists as a racemic mixture (R,S), containing both enantiomers of the compound . Stereospecific versions, such as (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid, are also available for specialized applications requiring specific stereochemistry .
Applications in Peptide Synthesis
Role in Solid Phase Peptide Synthesis (SPPS)
Fmoc-3-carboxypiperidine plays a significant role in modern peptide synthesis, particularly in Fmoc-based Solid Phase Peptide Synthesis (SPPS) protocols. SPPS represents the standard methodology for creating synthetic peptides, and the Fmoc protection strategy offers several advantages over alternative approaches .
In the Fmoc-SPPS workflow:
-
The peptide chain is assembled on a solid support (resin)
-
The Fmoc group protects the primary amine, preventing unwanted reactions
-
After each coupling step, the Fmoc group is removed using a mild base (typically 20% piperidine in DMF)
-
The next Fmoc-protected amino acid is coupled
-
This cycle repeats until the desired peptide sequence is assembled
The Fmoc group's popularity in SPPS stems from its compatibility with other reagents and the fact that upon deprotection, it yields dibenzofulvene, which can be monitored by UV spectroscopy, allowing for efficient reaction tracking .
Specialized Applications
Fmoc-3-carboxypiperidine serves as a building block for introducing piperidine moieties into peptide structures. Its incorporation can:
-
Alter the backbone conformation of peptides
-
Introduce rigidity into the peptide structure
-
Modify pharmacokinetic properties of peptide-based drugs
Synthetic Methods and Deprotection
Synthesis of Fmoc-3-carboxypiperidine
The compound is typically synthesized by protecting piperidine-3-carboxylic acid with the Fmoc group. This protection is achieved using either:
-
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
9-fluorenylmethyloxysuccinimidyl carbonate (Fmoc-OSu)
These reagents react with the amine functionality of the piperidine ring to form the carbamate linkage characteristic of the Fmoc protection.
Deprotection Mechanisms
The Fmoc group is removed under basic conditions, typically using piperidine in DMF. The mechanism proceeds as follows:
-
Piperidine abstracts the acidic hydrogen at the 9-position of the fluorene ring
-
This generates an aromatic intermediate that eliminates the carbamate to form dibenzofulvene
-
The amine is liberated, and piperidine forms a stable adduct with the dibenzofulvene byproduct
The deprotection process can be monitored by UV spectroscopy due to the strong absorption of the dibenzofulvene-piperidine adduct, allowing for quality control during the synthesis process .
Research Applications and Case Studies
Studies in Bioactive Peptide Synthesis
Research has demonstrated the utility of Fmoc-3-carboxypiperidine in the synthesis of bioactive peptides with specific structural features. For example, it has been employed in:
-
Development of peptide inhibitors of interleukin-23 receptor for treating inflammatory bowel diseases
-
Creation of peptides with improved stability and bioavailability profiles
-
Synthesis of peptides containing constrained amino acid residues
Self-Assembly Features
The incorporation of Fmoc-modified amino acids, including Fmoc-3-carboxypiperidine, into peptides can promote self-assembly due to the inherent hydrophobicity and aromaticity of the Fmoc moiety. These properties make such compounds valuable for:
-
Fabrication of functional biomaterials
-
Development of drug delivery systems
Considerations for Peptide Synthesis
Protection Strategies for Complex Peptides
When using Fmoc-3-carboxypiperidine in peptide synthesis containing cysteine residues, special consideration must be given to the orthogonal protection strategies. Various cysteine-protecting groups are compatible with Fmoc chemistry:
Protecting Group | Cleavage Reagent | Comments |
---|---|---|
Trityl (Trt) | TFA | Generates free sulfhydryl directly during TFA cleavage |
Acetamidomethyl (Acm) | Hg²⁺, I₂, Tl³⁺ | Stable to TFA, allows purification before disulfide formation |
t-Butyl (tBu) | HF, TFA/DMSO | Stable to TFA and iodine oxidation |
4-Methoxytrityl (Mmt) | 2% TFA in DCM | Can be selectively removed while peptide remains on solid phase |
Source: Information compiled from reference
Coupling Conditions
When incorporating Fmoc-3-carboxypiperidine into peptides, standard coupling reagents can be employed. A general procedure involves:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume